molecular formula C28H36F2O3 B10918242 (16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]androstan-17-one

(16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]androstan-17-one

Cat. No.: B10918242
M. Wt: 458.6 g/mol
InChI Key: UYITYRCVDQMGBD-NBVRZTHBSA-N
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Description

(16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]androstan-17-one: is a synthetic organic compound that belongs to the class of androstane derivatives. This compound is characterized by its unique structure, which includes a benzylidene group substituted with difluoromethoxy and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]androstan-17-one typically involves the condensation of an appropriate androstanone derivative with a benzylidene precursor. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems. Purification of the final product is typically achieved through recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group at the 17th position, converting it into a hydroxyl group.

    Substitution: The benzylidene moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]androstan-17-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. Its structural similarity to natural androgens makes it a candidate for investigating androgen receptor binding and activity.

Medicine: In medicine, the compound is explored for its potential therapeutic applications

Industry: In the industrial sector, this compound may be used in the development of new materials or as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]androstan-17-one involves its interaction with specific molecular targets, primarily the androgen receptor. Upon binding to the receptor, the compound can modulate the receptor’s activity, influencing the expression of androgen-responsive genes. This modulation can lead to various biological effects, depending on the tissue and context in which the compound is active.

Comparison with Similar Compounds

  • (16E)-16-[4-methoxybenzylidene]androstan-17-one
  • (16E)-16-[4-(trifluoromethoxy)-3-methoxybenzylidene]androstan-17-one
  • (16E)-16-[4-(difluoromethoxy)-3-ethoxybenzylidene]androstan-17-one

Comparison: Compared to its analogs, (16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]androstan-17-one is unique due to the presence of both difluoromethoxy and methoxy groups on the benzylidene moiety. This specific substitution pattern can influence its chemical reactivity, biological activity, and overall pharmacokinetic properties. The difluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Properties

Molecular Formula

C28H36F2O3

Molecular Weight

458.6 g/mol

IUPAC Name

(16E)-16-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C28H36F2O3/c1-27-12-5-4-6-19(27)8-9-20-21(27)11-13-28(2)22(20)16-18(25(28)31)14-17-7-10-23(33-26(29)30)24(15-17)32-3/h7,10,14-15,19-22,26H,4-6,8-9,11-13,16H2,1-3H3/b18-14+

InChI Key

UYITYRCVDQMGBD-NBVRZTHBSA-N

Isomeric SMILES

CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC(=C(C=C5)OC(F)F)OC)/C4=O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC(=C(C=C5)OC(F)F)OC)C4=O)C

Origin of Product

United States

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